molecular formula C53H106N2O6 B14625391 Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate CAS No. 56277-87-3

Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate

Katalognummer: B14625391
CAS-Nummer: 56277-87-3
Molekulargewicht: 867.4 g/mol
InChI-Schlüssel: WZMBCAAUYADYSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate: is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of long alkyl chains and hydroxyl groups, which contribute to its functionality in different chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate typically involves the reaction of octadecylamine with ethylene oxide, followed by esterification with nonanedioic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process may involve multiple steps, including purification and distillation, to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow the compound to form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a stabilizer and surfactant .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate is unique due to its combination of long alkyl chains and hydroxyl groups, which provide it with both hydrophobic and hydrophilic properties. This dual nature makes it highly effective as a surfactant and stabilizer in various applications .

Eigenschaften

CAS-Nummer

56277-87-3

Molekularformel

C53H106N2O6

Molekulargewicht

867.4 g/mol

IUPAC-Name

bis[2-[2-hydroxyethyl(octadecyl)amino]ethyl] nonanedioate

InChI

InChI=1S/C53H106N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-38-42-54(44-48-56)46-50-60-52(58)40-36-32-31-33-37-41-53(59)61-51-47-55(45-49-57)43-39-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h56-57H,3-51H2,1-2H3

InChI-Schlüssel

WZMBCAAUYADYSQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCC(=O)OCCN(CCCCCCCCCCCCCCCCCC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.